2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one
Description
2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one is a pyrimidinone derivative featuring a 2,6-diamino-substituted core with a 6-(1,3-oxazol-2-yl)-6-oxohexyl side chain at position 5. The oxazolyl-ketohexyl substituent introduces both lipophilic and hydrogen-bonding capabilities, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
647831-22-9 |
|---|---|
Molecular Formula |
C13H17N5O3 |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
2,4-diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H17N5O3/c14-10-8(11(20)18-13(15)17-10)4-2-1-3-5-9(19)12-16-6-7-21-12/h6-7H,1-5H2,(H5,14,15,17,18,20) |
InChI Key |
HYYDGZHTIAOQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(=O)CCCCCC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the oxazolyl-oxohexyl side chain. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or primary amines.
Attachment of the Oxazolyl-Oxohexyl Side Chain: This step may involve the use of oxazole derivatives and appropriate coupling agents to attach the side chain to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(6-(oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Key analogues and their structural differences are summarized below:
*Calculated based on substituent analysis; exact values may vary.
Key Observations:
- Target vs. Benzoxazol Analogue : Replacing oxazol with benzoxazol introduces a larger aromatic system (C₁₅H₁₆N₆O₃ vs. C₁₃H₁₈N₄O₃), increasing molecular weight and lipophilicity. This may enhance π-π stacking interactions but reduce aqueous solubility .
- Target vs. Compound 18b : The phenylazo-sulfamoyl group in 18b adds polar sulfonamide and azo functionalities, likely improving water solubility compared to the target’s aliphatic chain. The azo group may confer photostability challenges .
- Target vs. Hydroxyamino Derivative: The hydroxyamino derivative (C₄H₇N₅O₂) lacks the extended side chain, resulting in lower molecular weight (~157 vs.
Physicochemical and Spectral Properties
Melting Points and Stability:
- Compound 18b has a high melting point (261–263°C), attributed to its rigid sulfamoyl-azo structure . The target compound’s aliphatic side chain may lower its melting point, increasing amorphous character.
Spectral Data:
Structure-Activity Relationship (SAR) Insights
- Substituent Bulk : Larger groups (e.g., benzoxazol) may hinder cellular uptake but improve target binding.
- Polarity : Sulfamoyl and azo groups (Compound 18b) enhance solubility but may limit blood-brain barrier penetration compared to the target’s lipophilic chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
